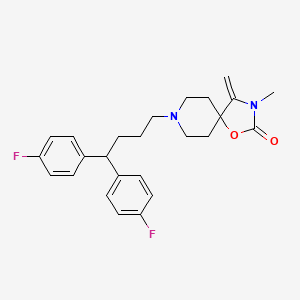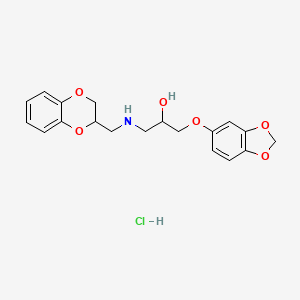
5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride is a complex organic compound that features a benzodioxane moiety. This compound is of significant interest in the fields of medicinal chemistry and organic synthesis due to its unique structural properties and potential biological activities.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride typically involves multiple steps. One common method includes the reaction of 1,4-benzodioxane with various reagents to introduce the amino and hydroxypropoxy groups. The reaction conditions often involve the use of solvents like ethanol and catalysts to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in its hydrochloride form .
Analyse Des Réactions Chimiques
Types of Reactions
5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: Used to reduce specific functional groups within the molecule.
Substitution: Commonly involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.
Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of 5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular functions and signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 5-(1,4-Benzodioxan-2-yl)-4-phenyl-4H-1,2,4-triazole-3-thiol
- 5-(1,4-Benzodioxan-2-yl)thieno[2,3-d]pyrimidine
Uniqueness
Compared to similar compounds, 5-(3-((1,4-Benzodioxan-2-ylmethyl)amino)-2-hydroxypropoxy)-1,3-benzodioxole hydrochloride stands out due to its unique combination of functional groups. This structural uniqueness contributes to its distinct chemical reactivity and potential biological activities .
Propriétés
Numéro CAS |
83449-11-0 |
|---|---|
Formule moléculaire |
C19H22ClNO6 |
Poids moléculaire |
395.8 g/mol |
Nom IUPAC |
1-(1,3-benzodioxol-5-yloxy)-3-(2,3-dihydro-1,4-benzodioxin-3-ylmethylamino)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C19H21NO6.ClH/c21-13(10-22-14-5-6-17-19(7-14)25-12-24-17)8-20-9-15-11-23-16-3-1-2-4-18(16)26-15;/h1-7,13,15,20-21H,8-12H2;1H |
Clé InChI |
NUAXDMZRUIKKBD-UHFFFAOYSA-N |
SMILES canonique |
C1C(OC2=CC=CC=C2O1)CNCC(COC3=CC4=C(C=C3)OCO4)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



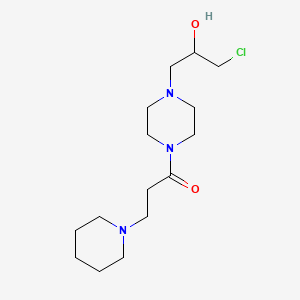
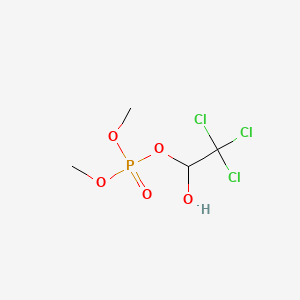
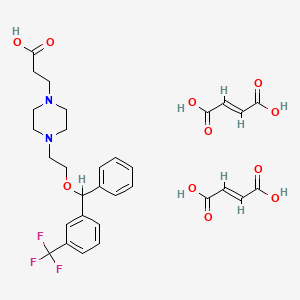
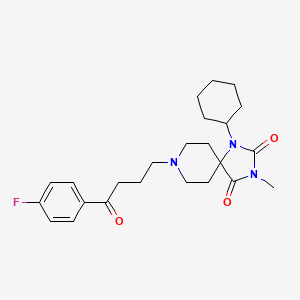

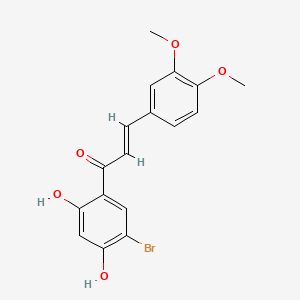


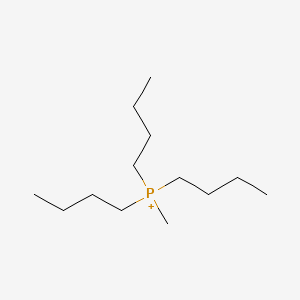
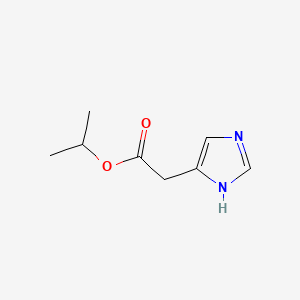
![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)

